[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine
Description
Contextualization of the Pyrrolidine (B122466) Core in Advanced Chemical Research
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly valued scaffold in pharmaceutical sciences. researchgate.netnih.gov Its prevalence is notable, ranking as one of the most common non-aromatic nitrogen heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net The significance of the pyrrolidine core stems from several key structural features:
Three-Dimensionality : The non-planar, puckered nature of the sp³-hybridized ring provides a three-dimensional architecture. researchgate.netnih.gov This allows for a more comprehensive exploration of the pharmacophore space compared to flat, aromatic systems. researchgate.net
Stereochemical Complexity : The pyrrolidine ring often contains chiral centers, meaning different stereoisomers can exist. researchgate.netnih.gov The specific spatial arrangement of substituents can lead to distinct biological profiles, as the interaction with enantioselective proteins like enzymes and receptors is highly dependent on stereochemistry. researchgate.netnih.gov
Versatility as a Scaffold : The pyrrolidine structure is a versatile building block, allowing for functionalization at various positions. nbinno.com This adaptability makes it a "privileged scaffold" in designing molecules that can interact with a wide range of biological targets. nbinno.com
Table 1: Overview of Biological Activities of Pyrrolidine-Containing Scaffolds
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Antiviral | Infectious Diseases | mdpi.comnih.govfrontiersin.org |
| Anticancer | Oncology | mdpi.comnih.govfrontiersin.org |
| Anticonvulsant | Central Nervous System | nih.govfrontiersin.orgnih.gov |
| Anti-inflammatory | Inflammation | nih.govfrontiersin.orgnih.gov |
| Antidiabetic | Metabolic Disorders | mdpi.comfrontiersin.org |
| Antimicrobial | Infectious Diseases | nih.govfrontiersin.orgtandfonline.com |
| Enzyme Inhibition | Various | frontiersin.orgnih.gov |
Strategic Importance of Difluorophenyl Moieties in Molecular Design
The incorporation of fluorine atoms into potential drug candidates is a well-established and powerful strategy in medicinal chemistry. mdpi.commdpi.com The difluorophenyl moiety, in particular, is used to modulate a molecule's properties in a targeted manner. The strategic importance of this group is due to the unique characteristics of the fluorine atom, including its small size and high electronegativity. mdpi.com
Key effects of introducing a difluorophenyl group include:
Metabolic Stability : Fluorine atoms can be placed at sites that are susceptible to metabolic oxidation. The strength of the carbon-fluorine bond can block these metabolic pathways, thereby increasing the compound's metabolic stability and half-life. mdpi.com
Modulation of Physicochemical Properties : The introduction of fluorine can alter a molecule's lipophilicity, which affects its solubility, permeability across biological membranes, and oral bioavailability. mdpi.com
Enhanced Binding Affinity : The high electronegativity of fluorine can change the electronic properties of the phenyl ring, leading to more favorable interactions (such as dipole-dipole or hydrogen bonding) with target proteins and potentially increasing binding affinity and potency.
Conformational Control : Fluorine substitution can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a biological target.
Table 2: Key Effects of Fluorine Substitution in Molecular Design
| Property Affected | Consequence of Fluorination | Reference |
|---|---|---|
| Metabolic Stability | Increased by blocking metabolic hotspots. | mdpi.com |
| Lipophilicity | Modulated to improve absorption and distribution. | mdpi.com |
| Binding Affinity | Potentially increased through altered electronic interactions. | mdpi.com |
| pKa | Modified to alter ionization state at physiological pH. | |
| Conformation | Influenced to achieve a more bioactive shape. |
Rationale for Academic Investigation of [1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine
The academic investigation of this compound is driven by a rational design approach that combines the advantageous properties of its constituent parts. The core hypothesis is that by functionally integrating the three-dimensional, stereochemically rich pyrrolidine scaffold with the electronically modulating and metabolically stabilizing difluorophenyl group, it is possible to generate novel chemical entities with unique biological activities.
The specific placement of the 3,4-difluoro pattern on the phenyl ring is a deliberate design choice intended to fine-tune the electronic and lipophilic character of the molecule. This strategic combination of a proven heterocyclic scaffold with a functionally important aromatic moiety provides a strong basis for its exploration as a potential lead compound in various research programs, particularly in drug discovery. The presence of such combined structures in patented chemical entities further underscores their perceived value in the search for new therapeutic agents. google.comnih.gov
Overview of Research Methodologies Employed in Compound Exploration
The exploration of a compound like this compound typically involves a multi-faceted research approach encompassing synthesis, characterization, and computational analysis.
Synthesis : The construction of substituted pyrrolidines can be achieved through various synthetic strategies. Common methods include:
Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single step to form complex products, offering efficiency and atom economy. tandfonline.com
Cycloaddition Reactions : The [3+2] cycloaddition reaction involving azomethine ylides is a classic and powerful method for constructing the five-membered pyrrolidine ring. nih.govtandfonline.com
Functionalization of Precursors : Synthesis can also begin with a pre-existing, often chiral, pyrrolidine ring, such as one derived from the amino acid proline. mdpi.comnih.gov Subsequent chemical modifications are then made to introduce the desired substituents. mdpi.com
Structural Characterization : Once synthesized, the precise structure and stereochemistry of the compound are confirmed using a suite of analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F)
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
X-ray Crystallography for unambiguous determination of the three-dimensional structure.
Computational Studies : To guide the design process and understand potential biological activity, in silico methods are frequently employed. These computational tools include:
Molecular Docking : This method predicts how a molecule binds to the active site of a target protein, providing insights into its potential mechanism of action. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Table 3: Chemical Data for this compound
| Identifier | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₄F₂N₂ | sigmaaldrich.comuni.lu |
| Molecular Weight | 212.24 g/mol | sigmaaldrich.com |
| IUPAC Name | [1-(3,4-difluorophenyl)-3-pyrrolidinyl]methanamine | sigmaaldrich.com |
| InChI Key | DLKSTTMQPSJCID-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |
| CAS Number | 1017475-12-5 | sigmaaldrich.com |
| Predicted Boiling Point | 328.7±32.0 °C | chemicalbook.com |
| Predicted Density | 1.198±0.06 g/cm³ | chemicalbook.com |
| Predicted pKa | 10.12±0.29 | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-10-2-1-9(5-11(10)13)15-4-3-8(6-14)7-15/h1-2,5,8H,3-4,6-7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKSTTMQPSJCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017475-12-5 | |
| Record name | [1-(3,4-difluorophenyl)pyrrolidin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 1 3,4 Difluorophenyl Pyrrolidin 3 Yl Methanamine
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of the target molecule, [1-(3,4-difluorophenyl)pyrrolidin-3-yl]methanamine, reveals several potential disconnections and key precursors. The primary bond formations to consider are the N-aryl bond and the C-C or C-N bonds required to construct the functionalized pyrrolidine (B122466) ring.
One logical disconnection is the N-aryl bond, which simplifies the target molecule into two key precursors: 3-(aminomethyl)pyrrolidine (B1599286) and 1-bromo-3,4-difluorobenzene or a related electrophilic difluorophenylating agent. This approach is attractive due to the commercial availability of both precursors in various protected forms.
Alternatively, a disconnection at the C3 position of the pyrrolidine ring suggests a precursor such as 1-(3,4-difluorophenyl)pyrrolidine-3-carboxylic acid or its corresponding nitrile or ester. Subsequent reduction or transformation of this functional group would then yield the desired aminomethyl moiety. This strategy allows for the early introduction of the N-aryl group.
A third retrosynthetic approach involves the construction of the pyrrolidine ring itself through cyclization strategies. This could involve a precursor that already contains the 3,4-difluorophenylamino group and a suitable four-carbon chain with appropriate functional groups for cyclization.
Based on these analyses, the key precursors for the synthesis of this compound can be identified as:
3-(Aminomethyl)pyrrolidine (or its protected derivatives)
1-Bromo-3,4-difluorobenzene or 1-fluoro-3,4-dinitrobenzene
1-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid (or its derivatives)
Acyclic precursors for pyrrolidine ring formation, such as suitably substituted haloamines or amino alcohols.
Development of Novel Synthetic Routes
The development of novel synthetic routes for this compound focuses on efficiency, selectivity, and the ability to introduce structural diversity. These routes can be categorized based on their chemo-, regio-, and stereoselective approaches.
A prominent chemo- and regioselective approach involves the N-arylation of a pre-existing 3-(aminomethyl)pyrrolidine derivative. To achieve chemoselectivity, the primary amine of the aminomethyl group must be protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz) or a phthalimide. The subsequent N-arylation of the pyrrolidine nitrogen can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction utilizes a palladium or copper catalyst to couple the pyrrolidine with an aryl halide, such as 1-bromo-3,4-difluorobenzene. The choice of ligand for the metal catalyst is crucial for achieving high yields and preventing side reactions.
Another regioselective strategy involves the cyclization of an acyclic precursor. For instance, a 1,4-dihalobutane derivative can undergo a double nucleophilic substitution with 3,4-difluoroaniline (B56902) to form the N-arylpyrrolidine ring directly. Subsequent functionalization at the C3 position would then be required.
A [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile represents a powerful method for constructing the pyrrolidine ring with control over regioselectivity. acs.orgua.es For the synthesis of the target molecule, an azomethine ylide could be generated in situ from the condensation of an amino ester with an aldehyde, which then reacts with a difluorophenyl-substituted dipolarophile.
Many biologically active molecules exist as single stereoisomers. Therefore, stereoselective synthesis is a critical consideration. Enantiomerically pure starting materials, such as derivatives of proline or malic acid, can be used to construct the chiral pyrrolidine ring. mdpi.com For example, (S)- or (R)-pyrrolidine-3-carboxylic acid can be used as a chiral precursor.
Asymmetric catalysis can also be employed to introduce chirality. For instance, a proline-catalyzed asymmetric α-amination of an aldehyde can be a key step in constructing the chiral aminomethylpyrrolidine framework. acs.orgresearchgate.netacs.org Furthermore, enantioselective reduction of a ketone precursor to a chiral alcohol, followed by conversion to the amine, can establish the desired stereocenter.
Diastereoselective approaches are relevant when multiple stereocenters are present or being formed. For example, in a [3+2] cycloaddition reaction, the stereochemistry of the substituents on the azomethine ylide and the dipolarophile can influence the diastereoselectivity of the cycloadduct. acs.orgua.es
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, reaction time, and catalyst system.
For the Buchwald-Hartwig N-arylation, a screening of palladium catalysts, ligands, and bases is essential. For instance, ligands such as BINAP, XPhos, or DavePhos can significantly impact the reaction outcome. The choice of base, typically a hindered alkoxide like sodium tert-butoxide or a carbonate like cesium carbonate, is also critical.
In cyclization reactions, the concentration of the reactants can influence the extent of competing intermolecular side reactions. High-dilution conditions often favor intramolecular cyclization.
The purification of the final product and intermediates is also a key aspect. Chromatographic techniques, such as column chromatography, are commonly used. Crystallization can be an effective method for obtaining highly pure material if the compound is a solid.
Below is an interactive data table summarizing typical conditions for analogous N-arylation reactions.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 100 | 75 |
| Pd2(dba)3 | XPhos | NaOtBu | Dioxane | 110 | 85 |
| CuI | L-proline | K2CO3 | DMSO | 120 | 60 |
This table represents typical conditions for Buchwald-Hartwig and Ullmann-type N-arylation reactions of pyrrolidines with aryl halides and may not be specific to the synthesis of this compound.
Exploration of Alternative Synthetic Pathways
Alternative synthetic pathways can provide advantages in terms of cost, safety, or accessibility of starting materials. One such alternative is the reductive amination of a suitable ketone precursor. For example, 1-(3,4-difluorophenyl)pyrrolidin-3-one can be reacted with a source of ammonia (B1221849) or a protected amine equivalent, followed by reduction with a hydride reagent like sodium borohydride (B1222165) or sodium triacetoxyborohydride.
Another alternative involves the functionalization of a pre-formed N-(3,4-difluorophenyl)pyrrolidine. This could involve, for instance, a C-H activation strategy at the C3 position, although achieving regioselectivity in such a reaction can be challenging.
The use of multicomponent reactions offers a convergent and atom-economical approach. For example, a one-pot reaction involving 3,4-difluoroaniline, a 1,4-dicarbonyl compound, and a reducing agent could potentially assemble the N-arylpyrrolidine core in a single step. mdpi.comnih.gov
Methodologies for Scale-Up in Academic Research Settings
Scaling up the synthesis of this compound from milligram to gram quantities in an academic research setting presents several challenges. These include ensuring efficient heat transfer, managing the addition of reagents, and performing safe work-up and purification procedures.
For exothermic reactions, such as those involving strong reducing agents or organometallic reagents, careful control of the reaction temperature is crucial. This can be achieved by using a larger reaction vessel equipped with a mechanical stirrer and an efficient cooling bath. The slow, portion-wise addition of reagents is also recommended.
Purification on a larger scale may require transitioning from standard column chromatography to techniques like flash chromatography or crystallization to handle larger quantities of material more efficiently.
Safety is paramount during scale-up. A thorough risk assessment should be conducted for each step, considering the flammability, toxicity, and reactivity of all reagents and solvents. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Structural Elucidation and Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
A ¹H NMR spectrum would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. For [1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine, the spectrum would be expected to show distinct signals for the protons on the aromatic ring, the pyrrolidine (B122466) ring, and the aminomethyl group. The integration of these signals would correspond to the number of protons in each environment. The splitting patterns (multiplicity), governed by spin-spin coupling, would reveal the number of adjacent protons. For instance, the protons of the aminomethyl group (-CH₂NH₂) would likely appear as a doublet, coupling with the adjacent proton on the pyrrolidine ring. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.
Hypothetical ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.05 - 6.95 | m | 1H | Ar-H |
| 6.70 - 6.60 | m | 1H | Ar-H |
| 6.55 - 6.45 | m | 1H | Ar-H |
| 3.50 - 3.20 | m | 4H | Pyrrolidine-CH₂ |
| 2.80 - 2.60 | m | 3H | Pyrrolidine-CH, -CH₂NH₂ |
| 2.20 - 2.00 | m | 1H | Pyrrolidine-CH₂ |
| 1.80 - 1.60 | m | 1H | Pyrrolidine-CH₂ |
| 1.50 | br s | 2H | -NH₂ |
Note: This is a hypothetical representation. Actual chemical shifts and multiplicities can vary based on the solvent and other experimental conditions.
The ¹³C NMR spectrum would identify all unique carbon environments in the molecule. Given the structure of this compound, eleven distinct carbon signals would be expected, unless there is accidental overlap. The signals for the carbons in the difluorophenyl ring would be split due to coupling with the fluorine atoms (C-F coupling), providing definitive evidence for their positions. The chemical shifts would indicate the type of carbon (aliphatic or aromatic) and the influence of adjacent electronegative atoms like nitrogen and fluorine.
Hypothetical ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 150.5 (dd) | Ar-C-F |
| 147.0 (dd) | Ar-C-F |
| 118.0 (d) | Ar-C |
| 108.5 (d) | Ar-C |
| 102.0 (dd) | Ar-C |
| 55.0 | Pyrrolidine-CH₂ |
| 52.5 | Pyrrolidine-CH₂ |
| 48.0 | -CH₂NH₂ |
| 40.0 | Pyrrolidine-CH |
| 30.0 | Pyrrolidine-CH₂ |
Note: This is a hypothetical representation. d denotes a doublet and dd denotes a doublet of doublets due to C-F coupling.
2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically on adjacent carbons. This would allow for the tracing of the proton connectivity within the pyrrolidine ring and the coupling between the ring protons and the aminomethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. Each cross-peak in the HSQC spectrum would link a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the carbon resonances for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC correlations would be expected between the protons on the pyrrolidine ring and the carbons of the difluorophenyl ring, confirming the point of attachment.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.
HRMS would be used to determine the accurate mass of the molecular ion to four or five decimal places. This high precision allows for the calculation of the elemental composition of the molecule. For this compound, the expected exact mass of the protonated molecule ([M+H]⁺) would be compared to the measured mass. A close match (typically within 5 ppm) would provide strong evidence for the molecular formula C₁₁H₁₅F₂N₂⁺.
Hypothetical HRMS Data
| Ion | Calculated Exact Mass | Measured Mass | Difference (ppm) |
| [M+H]⁺ | 213.1198 | 213.1201 | 1.4 |
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, characteristic fragmentation pathways would likely involve the loss of the aminomethyl group, cleavage of the pyrrolidine ring, and fragmentation of the bond connecting the pyrrolidine and difluorophenyl rings. Analyzing these fragments would provide piece-by-piece confirmation of the molecular structure.
Hypothetical MS/MS Fragmentation Data for [M+H]⁺ at m/z 213.12
| Fragment Ion (m/z) | Possible Structure/Loss |
| 183.09 | [M+H - CH₄N]⁺ |
| 155.06 | [M+H - C₃H₈N]⁺ |
| 127.04 | [C₆H₄F₂N]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions are characteristic of the bonds within the molecule. For this compound, a hypothetical IR spectrum would be expected to exhibit several key absorption bands corresponding to its structural features.
A comprehensive analysis of the IR spectrum would involve correlating the observed absorption bands with the known vibrational frequencies of specific functional groups. This would allow for the confirmation of the presence of the amine, the aromatic ring, and the alkyl portions of the molecule.
| Functional Group | **Expected Wavenumber Range (cm⁻¹) ** | Vibrational Mode |
| N-H (amine) | 3300-3500 | Stretching (asymmetric and symmetric) |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-2960 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-N | 1020-1250 | Stretching |
| C-F | 1000-1400 | Stretching |
This table represents generalized expected wavenumber ranges and is not based on experimental data for this compound.
X-ray Crystallography for Solid-State Structure Determination
To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. The growth of suitable crystals can be a challenging process and often involves screening various solvents and crystallization techniques. Common methods for growing single crystals from a solution include:
Slow Evaporation: A solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to a gradual increase in concentration and the formation of crystals.
Solvent Diffusion: A solution of the compound is placed in a container, and a miscible solvent in which the compound is less soluble is carefully layered on top. Diffusion of the "anti-solvent" into the solution reduces the solubility of the compound, promoting crystallization at the interface.
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the solution of the compound, inducing crystallization.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is critical and is often determined through empirical screening of a range of solvents with varying polarities.
Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected by a detector. The resulting data is then processed to determine the unit cell dimensions and the symmetry of the crystal. The final step involves solving and refining the crystal structure to obtain the atomic coordinates.
A hypothetical crystallographic data table for this compound would include the following parameters:
| Parameter | Description | Hypothetical Value |
| Chemical Formula | The elemental composition of the molecule. | C₁₁H₁₄F₂N₂ |
| Formula Weight | The mass of one mole of the compound. | 212.24 g/mol |
| Crystal System | The crystal system to which the unit cell belongs. | e.g., Monoclinic |
| Space Group | The symmetry group of the crystal. | e.g., P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell. | N/A |
| α, β, γ (°) | The angles of the unit cell. | N/A |
| Volume (ų) | The volume of the unit cell. | N/A |
| Z | The number of molecules in the unit cell. | N/A |
| Density (calculated) (g/cm³) | The calculated density of the crystal. | N/A |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | N/A |
This table contains hypothetical data as no experimental crystallographic data for this compound has been found in the public domain.
Theoretical and Computational Chemistry Studies of 1 3,4 Difluorophenyl Pyrrolidin 3 Yl Methanamine
Quantum Chemical Calculations of Electronic Structure
There are no specific scholarly articles available that report on the quantum chemical calculations for [1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine. Such studies would be necessary to provide validated data for the following subsections.
Information regarding the application of Density Functional Theory (DFT) to determine the optimized geometric parameters—such as bond lengths, bond angles, and dihedral angles—of this compound is not available in the peer-reviewed literature. As a result, a data table of these parameters cannot be generated.
A detailed analysis of the Frontier Molecular Orbitals (FMOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. Therefore, crucial data such as the HOMO-LUMO energy gap, which is vital for understanding the molecule's chemical reactivity and kinetic stability, remains uncharacterized.
There are no published studies that include an Electrostatic Potential Surface (EPS) analysis for this compound. This type of analysis is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, but this information is not available for this specific molecule.
Conformational Analysis and Energy Landscape Exploration
Exploration of the conformational possibilities and the associated energy landscape of this compound has not been the subject of published research.
No specific molecular mechanics or molecular dynamics simulation studies for this compound have been found in the scientific literature. These simulations are essential for understanding the molecule's flexibility and the dynamic behavior of its various conformers.
Due to the absence of conformational analysis and energy landscape exploration studies, the global minimum energy conformer of this compound has not been identified or reported.
Prediction of Reactivity Profiles and Active Sites
The reactivity and potential active sites of a molecule like this compound can be predicted using a variety of computational chemistry techniques. These methods provide insights into the electron distribution and the regions of a molecule most likely to engage in chemical reactions or interactions with biological targets.
Molecular Electrostatic Potential (MEP) maps are a primary tool for visualizing the charge distribution of a molecule. For this compound, an MEP map would likely indicate regions of negative electrostatic potential (electron-rich areas) around the fluorine atoms and the nitrogen atoms of the pyrrolidine (B122466) ring and the methanamine group. These areas would be susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (electron-poor areas) would be expected around the hydrogen atoms, particularly those of the amine group, making them potential sites for nucleophilic attack.
Frontier Molecular Orbital (FMO) theory , which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, and its location highlights nucleophilic sites. For this compound, the HOMO is likely to be localized on the nitrogen atoms. The LUMO indicates the ability to accept an electron, and its location points to electrophilic sites, which would likely be distributed across the difluorophenyl ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
Fukui functions provide a more quantitative measure of the reactivity at different atomic sites within the molecule. By calculating these indices, one can precisely identify which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. For this compound, these calculations would offer a detailed reactivity map of the entire molecular structure.
A hypothetical summary of predicted reactivity based on these methods is presented in Table 1.
| Computational Method | Predicted Reactive Sites | Type of Reactivity |
| Molecular Electrostatic Potential (MEP) | Nitrogen atoms, Fluorine atoms | Nucleophilic/Electrophilic Attack |
| Frontier Molecular Orbitals (HOMO/LUMO) | Nitrogen atoms (HOMO), Difluorophenyl ring (LUMO) | Electron Donation/Acceptance |
| Fukui Functions | Specific atomic sites on the pyrrolidine and phenyl rings | Site-specific reactivity |
In Silico Approaches for Molecular Design and Scaffold Derivatization
In silico methods are instrumental in designing novel molecules and derivatizing existing scaffolds to enhance desired properties, such as biological activity or selectivity. These approaches allow for the virtual screening of large compound libraries and the rational design of new chemical entities without the immediate need for synthesis and experimental testing.
Pharmacophore modeling is a common starting point. A pharmacophore model for a target of interest would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. The scaffold of this compound could be used to build or be fitted into such a model. The primary amine and the difluorophenyl ring would likely serve as key pharmacophoric features.
Scaffold hopping is a computational technique used to identify new molecular scaffolds that can mimic the key interactions of a known active compound. Starting with the this compound scaffold, algorithms could search virtual libraries for different core structures that maintain the essential pharmacophoric features. This can lead to the discovery of novel chemotypes with potentially improved properties.
Molecular docking is a powerful tool for predicting the binding orientation and affinity of a ligand to a biological target. If a target protein for this compound is known, docking studies can be performed to understand its binding mode. This information is invaluable for designing derivatives with enhanced binding affinity. For instance, modifications could be made to the pyrrolidine ring or the phenyl ring to exploit specific interactions within the target's binding site.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model based on a set of analogues of this compound, it would be possible to predict the activity of newly designed derivatives and prioritize them for synthesis.
A summary of these in silico approaches and their potential applications for the derivatization of the target compound is provided in Table 2.
| In Silico Approach | Application for Derivatization | Potential Outcome |
| Pharmacophore Modeling | Guiding the design of new derivatives with essential features for activity. | Novel compounds with predicted biological activity. |
| Scaffold Hopping | Replacing the core scaffold while maintaining key interaction points. | Discovery of new chemical series with potentially improved properties. |
| Molecular Docking | Predicting the binding of derivatives to a target and guiding modifications. | Derivatives with enhanced binding affinity and selectivity. |
| QSAR | Predicting the biological activity of designed derivatives. | Prioritization of compounds for synthesis and testing. |
Mechanistic Studies and Reactivity of 1 3,4 Difluorophenyl Pyrrolidin 3 Yl Methanamine
Exploration of Nucleophilic and Electrophilic Reactivity
The primary aminomethyl group is the principal site of nucleophilicity . Aliphatic primary amines are well-established as effective nucleophiles due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows the compound to participate in a variety of reactions, including alkylation, acylation, and condensation with carbonyl compounds to form imines. The nucleophilic strength of this primary amine is generally greater than that of aromatic amines because the lone pair is localized and not delocalized into an aromatic system. However, it is slightly diminished compared to a simple primary amine due to the potential for steric hindrance from the adjacent pyrrolidine (B122466) ring.
The tertiary amine within the pyrrolidine ring also possesses a lone pair of electrons and can act as a nucleophile. However, its reactivity is tempered by two main factors: the steric bulk of the 3,4-difluorophenyl group and the aminomethyl substituent, and the electronic effect of the aryl group. The electron-withdrawing nature of the difluorophenyl ring reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity compared to a simple N-alkyl pyrrolidine.
Table 1: Predicted Nucleophilic and Electrophilic Reactivity Centers
| Functional Group | Predicted Reactivity | Influencing Factors | Potential Reactions |
|---|---|---|---|
| Primary Amine (-CH₂NH₂) | Strong Nucleophile | Localized lone pair, moderate steric hindrance | Alkylation, Acylation, Imine formation |
| Tertiary Amine (N-Aryl) | Weak Nucleophile | Steric hindrance, electron-withdrawing aryl group | Protonation, Coordination to metal centers |
| 3,4-Difluorophenyl Ring | Electrophilic | Activating N-pyrrolidinyl group, deactivating fluorine atoms | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) |
Investigation of Acid-Base Properties in Solution
The acid-base properties of [1-(3,4-difluorophenyl)pyrrolidin-3-yl]methanamine are dictated by its two amine functionalities, which can act as Brønsted-Lowry bases by accepting protons.
The primary aminomethyl group is the more basic of the two nitrogen centers. The pKa of the conjugate acid of a typical primary alkylamine is around 10-11. researchgate.netacs.org This value is influenced by the electron-donating nature of the alkyl group, which stabilizes the resulting ammonium (B1175870) cation.
The tertiary amine of the pyrrolidine ring is less basic. The presence of the electron-withdrawing 3,4-difluorophenyl group significantly reduces the electron density on the nitrogen atom, making it a weaker base. The pKa of the conjugate acid of an N-arylamine is substantially lower than that of an N-alkylamine. For instance, the pKa of the anilinium ion is around 4.6, indicating that aniline (B41778) is a much weaker base than an alkylamine. sigmaaldrich.com While the pyrrolidine ring itself is slightly more basic than acyclic secondary amines, the N-aryl substitution will be the dominant factor in reducing its basicity. nih.gov
Table 2: Estimated pKa Values of Conjugate Acids
| Amine Center | Estimated pKa of Conjugate Acid | Rationale |
|---|---|---|
| Primary Aminomethyl | 9.5 - 10.5 | Similar to other primary alkylamines, with slight potential for inductive effects from the rest of the molecule. |
| Tertiary N-Aryl Pyrrolidine | 4.0 - 5.0 | Significant reduction in basicity due to the electron-withdrawing 3,4-difluorophenyl group, analogous to N-arylamines. |
Studies of Hydrogen Bonding and Other Non-Covalent Interactions
Non-covalent interactions, particularly hydrogen bonding, play a crucial role in the solid-state structure, solubility, and biological activity of molecules like this compound.
The primary amine group is a potent hydrogen bond donor through its N-H bonds and a hydrogen bond acceptor via its nitrogen lone pair. This allows for the formation of intermolecular hydrogen bonding networks, which can influence the crystal packing and physical properties of the compound.
The fluorine atoms on the phenyl ring can act as weak hydrogen bond acceptors . While organic fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, C-F···H-X (where X is O or N) interactions are known to occur and can contribute to the conformational preferences and intermolecular interactions of the molecule. unistra.frresearchgate.net These interactions are generally weak but can be significant in the absence of stronger hydrogen bond acceptors.
Intramolecular hydrogen bonding is also a possibility. For instance, a hydrogen bond could potentially form between one of the N-H protons of the primary amine and a fluorine atom on the phenyl ring, or the nitrogen of the pyrrolidine ring, depending on the conformational flexibility of the molecule. Such interactions can influence the molecule's preferred conformation in solution and in the solid state.
Table 3: Potential Hydrogen Bonding Interactions
| Interaction Type | Donor | Acceptor | Estimated Strength |
|---|---|---|---|
| Intermolecular | Primary Amine (N-H) | Primary Amine (N), Solvent, etc. | Strong |
| Intermolecular | Solvent, etc. | Primary Amine (N) | Moderate |
| Intermolecular | Primary Amine (N-H) | Fluorine (C-F) | Weak |
| Intramolecular | Primary Amine (N-H) | Pyrrolidine (N) or Fluorine (C-F) | Weak (Conformation dependent) |
Reaction Kinetics and Thermodynamics of Transformation Pathways
Detailed kinetic and thermodynamic data for the specific transformation pathways of this compound are not extensively reported in the public literature. However, predictions can be made based on related systems.
For nucleophilic substitution reactions involving the primary amine, the reaction rate will be dependent on the concentration of the amine and the electrophile, as well as the nature of the solvent. The kinetics of such reactions are typically second-order. The thermodynamics of these reactions are generally favorable, leading to the formation of stable C-N or other heteroatom-N bonds.
The kinetics of electrophilic aromatic substitution on the difluorophenyl ring will be influenced by the nature of the electrophile and the reaction conditions. The N-pyrrolidinyl group is activating, which would suggest a faster reaction rate compared to benzene. However, the two deactivating fluorine atoms will counteract this effect, likely resulting in a reaction rate that is comparable to or slightly slower than that of benzene. The thermodynamics of EAS are typically driven by the restoration of the aromaticity of the ring in the final step of the reaction.
The kinetics of nucleophilic aromatic substitution (SNA) on the difluorophenyl ring, where a nucleophile displaces one of the fluorine atoms, are also a consideration. The presence of the electron-withdrawing N-pyrrolidinyl group (due to inductive effects) and the other fluorine atom would activate the ring towards nucleophilic attack. Such reactions often proceed via a Meisenheimer complex intermediate, and the rate-determining step can be either the formation or the breakdown of this intermediate.
Catalyst-Mediated Transformations Involving the Pyrrolidine Skeleton
The N-arylpyrrolidine scaffold is amenable to a variety of catalyst-mediated transformations, which can be used to further functionalize the molecule. Palladium-catalyzed reactions are particularly prominent in this area.
C-H arylation of N-arylpyrrolidines has been demonstrated, allowing for the introduction of new aryl groups at the C2 or C3 positions of the pyrrolidine ring. These reactions typically proceed via a C-H activation mechanism, often directed by a coordinating group. The existing 3-aminomethyl substituent could potentially influence the regioselectivity of such a reaction.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, could be employed if a halide or triflate were present on the pyrrolidine ring. While the parent molecule does not possess such a leaving group, derivatives could be synthesized to undergo these powerful C-C and C-N bond-forming reactions.
Ring-opening reactions of N-arylpyrrolidines can also be achieved under certain catalytic conditions, providing access to linear amine derivatives. These transformations often involve the cleavage of a C-N bond and can be promoted by various transition metal catalysts or other reagents.
The primary amine also offers a handle for catalytic transformations. For example, it could be used to direct ortho-C-H functionalization of the phenyl ring through the formation of a transient directing group.
Table 4: Potential Catalyst-Mediated Transformations
| Reaction Type | Catalyst System (Example) | Potential Outcome |
|---|---|---|
| C-H Arylation | Pd(OAc)₂ / Ligand | Functionalization at C2 or C3 of the pyrrolidine ring. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Phosphine (B1218219) Ligand | N-arylation of the primary amine. |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | C-C bond formation (requires a halogenated derivative). |
| Ring-Opening | Transition Metal Catalyst | Formation of a linear amino-alcohol or related structure. |
Applications As a Research Scaffold and Methodological Probes
Use as a Building Block in Complex Organic Synthesis
The utility of [1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine as a foundational building block in organic synthesis is rooted in its distinct functional groups, which can be selectively targeted to build more complex molecules. The primary amine of the methanamine group is a key reactive handle, allowing for a wide array of well-established chemical transformations.
The pyrrolidine (B122466) ring is a privileged scaffold found in numerous natural products and synthetic compounds. nih.govdurham.ac.uk Its stereochemistry can be controlled during synthesis, providing a three-dimensional framework that is crucial for creating specific molecular shapes. researchgate.net The N-aryl linkage to the 3,4-difluorophenyl group introduces electronic and steric properties that can be exploited in further synthetic steps. The fluorine atoms, in particular, can influence the molecule's conformation and metabolic stability and can serve as sites for specific chemical reactions.
Common synthetic transformations involving the primary amine include:
Amidation: Reaction with carboxylic acids, acid chlorides, or activated esters to form stable amide bonds.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.
Alkylation: Direct reaction with alkyl halides to form secondary and tertiary amines.
Urea and Carbamate (B1207046) Formation: Reaction with isocyanates or chloroformates, respectively.
These reactions enable the attachment of a wide variety of substituents, allowing chemists to systematically modify the structure and explore the resulting chemical space. The pyrrolidine core itself can be synthesized through various stereoselective methods, such as intramolecular cyclization reactions, ensuring access to specific enantiomers or diastereomers required for advanced applications. organic-chemistry.org
| Reaction Type | Reagent Example | Functional Group Formed |
| Amidation | Acyl Chloride (R-COCl) | Amide |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
| Reductive Amination | Aldehyde (R-CHO), NaBH(OAc)₃ | Secondary Amine |
| Urea Formation | Isocyanate (R-NCO) | Urea |
| Carbamate Formation | Chloroformate (R-OCOCl) | Carbamate |
Development of Fluorescent or Isotopic Probes for Research
The structure of this compound is well-suited for the development of chemical probes for research purposes, specifically fluorescent and isotopically labeled variants, without considering any biological or clinical implications.
Fluorescent Probes: The primary amine serves as an excellent attachment point for fluorophores. Amine-reactive fluorescent dyes, such as those containing succinimidyl ester (SE), isothiocyanate (ITC), or sulfonyl chloride (SC) functional groups, can be covalently linked to the aminomethyl group. thermofisher.comjenabioscience.combocascientific.com This reaction is typically straightforward and proceeds under mild conditions, often at a slightly basic pH (7.5-9.0) to ensure the amine is deprotonated and nucleophilic. biomol.com The choice of fluorophore can be tailored to the specific research application, with options spanning the entire visible spectrum and into the near-infrared. jenabioscience.com Once synthesized, these fluorescently tagged pyrrolidine derivatives can be used as probes in various non-biological chemical systems, for example, to study molecular interactions in materials science or to trace the flow of liquids in microfluidic devices.
Isotopic Probes: Isotopic labeling is a technique used to track a molecule's path through a chemical or physical process. wikipedia.org The this compound scaffold offers two primary avenues for isotopic labeling:
Stable Isotope Labeling: Isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be incorporated during the synthesis of the pyrrolidine scaffold itself. wikipedia.orgtaylorandfrancis.com These non-radioactive labels can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, serving as internal standards for quantitative analysis or as tracers in reaction mechanism studies.
Radioisotope Labeling: The 3,4-difluorophenyl group is a prime candidate for labeling with Fluorine-18 (¹⁸F), a positron-emitting radionuclide with a half-life of approximately 110 minutes. scripps.edu Methods for ¹⁸F-¹⁹F isotopic exchange on aromatic rings are established and could be applied to this scaffold. nih.gov Such ¹⁸F-labeled compounds are valuable as tracers in non-clinical research settings, for instance, in developing and validating new imaging techniques or in material science studies.
Methodologies for High-Throughput Screening in Chemical Space Exploration
High-Throughput Screening (HTS) is a method that uses automation and robotics to rapidly test thousands to millions of chemical compounds. bmglabtech.com The core principle is to explore a vast chemical space efficiently to identify "hits"—compounds that exhibit a desired property in a given assay. medchemexpress.com The this compound scaffold is an ideal starting point for creating a "compound library" for HTS, with the focus here being on the methodology rather than the results for any specific target.
The process of using this scaffold in HTS for chemical space exploration involves several key stages:
Library Design and Synthesis: A diverse library of compounds is synthesized by reacting the primary amine of the scaffold with a wide array of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes). This creates a collection of related molecules that systematically explore the chemical space around the core pyrrolidine structure. nih.gov
Sample Preparation: The synthesized compounds are dissolved, typically in DMSO, and formatted into microplates (e.g., 384-well or 1536-well plates). bmglabtech.com Each well contains a unique compound from the library.
Assay Development: A robust and miniaturized assay is developed to measure the chemical or physical property of interest. This could be a biochemical assay (e.g., measuring the inhibition of a purified enzyme) or a cell-free chemical assay (e.g., measuring catalytic activity or binding affinity). nih.gov
Automated Screening: Robotic liquid handlers are used to add reagents and the library compounds to the assay plates. Automated readers then measure the output of the assay (e.g., fluorescence, absorbance, luminescence) for each well. bmglabtech.com
Data Analysis: The large volume of data generated is analyzed to identify "hits" where a compound has produced a significant effect. This process helps in understanding structure-activity relationships (SAR) within the chemical library.
| HTS Stage | Description | Key Technology |
| 1. Library Generation | Synthesis of a diverse set of derivatives from the core scaffold. | Parallel Synthesis, Combinatorial Chemistry |
| 2. Plate Formatting | Dispensing individual compounds into multi-well microplates. | Robotic Liquid Handlers |
| 3. Assay Execution | Automated addition of assay reagents to all plates. | Automated Dispensers, Robotic Arms |
| 4. Signal Detection | Reading the output signal from each well of the microplates. | Microplate Readers (Fluorescence, Luminescence, etc.) |
| 5. Data Analysis | Identifying statistically significant "hits" from the raw data. | Data Analysis Software, Cheminformatics |
Integration into Automated Synthesis Platforms and Flow Chemistry Methodologies
Modern chemical synthesis increasingly relies on automation and continuous flow technologies to improve efficiency, reproducibility, and safety. researchgate.netyoutube.com The this compound scaffold is highly amenable to these advanced methodologies.
Automated Synthesis Platforms: Automated synthesizers can perform multi-step reactions with minimal human intervention. nih.goveurekalert.org The primary amine of the target compound is a versatile functional group for many of the standard reaction protocols used in these platforms, such as amide coupling or reductive amination. By loading the scaffold onto the platform along with a selection of diverse reagents, a chemist can program the system to automatically generate a library of derivatives. youtube.com This approach accelerates the synthesis of compound libraries for HTS and allows for rapid exploration of structure-activity relationships.
Flow Chemistry: Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch flask. durham.ac.uk This technology offers superior control over reaction parameters like temperature and mixing, and enhances safety, especially for highly exothermic or hazardous reactions. youtube.comjst.org.in
The synthesis of N-aryl pyrrolidines or the subsequent derivatization of the aminomethyl group can be adapted to a flow chemistry setup. researchgate.net For example, a stream containing the pyrrolidine scaffold could be merged with a stream of a reagent (e.g., an acyl chloride). The combined stream would then pass through a heated reactor coil for a precise residence time to ensure complete reaction before emerging for collection or in-line purification. This method allows for rapid reaction optimization and straightforward scaling of production from milligrams to kilograms without extensive re-development. youtube.com The integration of such building blocks into flow chemistry workflows represents a significant step towards more efficient and on-demand synthesis of complex molecules.
Future Directions and Emerging Research Avenues
Exploration of Unexplored Reaction Conditions and Catalysts
The synthesis of functionalized pyrrolidines, including [1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine, is a field ripe for innovation. While classical methods exist, the future lies in developing more efficient, sustainable, and stereoselective synthetic routes. The exploration of novel reaction conditions and catalytic systems is paramount to achieving these goals.
Recent advancements in catalysis offer promising avenues. For instance, transition-metal-catalyzed asymmetric hydrogenation represents a powerful strategy for producing chiral amines with high atom economy and minimal waste. nih.gov The development of new chiral phosphorus ligands, such as those with spiro scaffolds, has enabled the highly efficient asymmetric hydrogenation of challenging substrates like diarylmethanimines. acs.org Applying similar iridium or ruthenium-based catalysts to precursors of this compound could provide direct, enantioselective routes to specific stereoisomers. nih.govacs.org
Furthermore, methods that utilize different precursors or reaction pathways are emerging. Glycine-based [3+2] cycloaddition reactions, for example, offer a versatile and atom-economical approach to constructing the pyrrolidine (B122466) ring, which could be adapted for this target molecule. mdpi.com Similarly, the development of nucleophilic chiral amines as organocatalysts presents a metal-free alternative for asymmetric synthesis, potentially offering different reactivity and selectivity profiles. acs.org The investigation into these and other novel catalytic systems could lead to significant improvements in the synthesis of this compound.
Table 1: Potential Catalytic Systems for Future Synthesis
| Catalytic Approach | Catalyst Type | Potential Advantages |
|---|---|---|
| Asymmetric Hydrogenation | Chiral Iridium(I) or Ruthenium(II) complexes with novel phosphine (B1218219) ligands | High enantioselectivity, atom economy, reduced waste. nih.govresearchgate.net |
| Organocatalysis | Chiral phosphoric acids or nucleophilic amines | Metal-free conditions, unique reactivity, and selectivity. acs.orgresearchgate.net |
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction
Retrosynthesis prediction models, particularly those based on machine learning, can analyze vast databases of chemical reactions to propose viable disconnections of a target molecule into simpler, commercially available starting materials. acs.orgox.ac.uk The application of transfer learning techniques has shown significant promise in improving the accuracy of these predictions, especially for complex heterocyclic scaffolds like pyrrolidine. acs.orgox.ac.ukchemrxiv.orgnih.gov By training models on large, general reaction datasets and then fine-tuning them on specific datasets of heterocycle-forming reactions, the predictive power for novel and uncommon structures is greatly enhanced. acs.orgox.ac.ukchemrxiv.orgnih.gov
These computational approaches can accelerate the "make" phase of the classic design-make-test-analyze cycle in research. acs.org By prioritizing synthetic routes based on predicted feasibility, cost, and step-count, researchers can focus their experimental efforts on the most promising pathways. The continued development and integration of these AI tools will undoubtedly play a crucial role in the future synthesis of this compound and its derivatives. nih.gov
Table 2: AI Approaches for Synthetic Route Prediction
| AI Technique | Application | Expected Outcome |
|---|---|---|
| Retrosynthesis Software (e.g., Synthia) | Generation of hypothetical synthetic routes. | Rapid prioritization of synthesizable analogs and identification of novel pathways. acs.orgnih.gov |
| Transfer Learning Models | Fine-tuning prediction algorithms for specific scaffolds like heterocycles. | Increased accuracy in predicting viable ring-breaking disconnections for pyrrolidine synthesis. acs.orgox.ac.ukchemrxiv.orgnih.gov |
Development of Advanced Analytical Techniques for Characterization
As the synthesis of chiral molecules like this compound becomes more sophisticated, so too must the analytical techniques used for their characterization. The determination of enantiomeric excess (ee) and absolute configuration is critical, and future research will focus on developing faster, more sensitive, and higher-throughput methods.
High-throughput screening (HTS) assays are particularly valuable for rapidly evaluating the outcomes of asymmetric reactions. nih.gov Fluorescence-based HTS methods, for instance, can determine the enantiomeric excess of chiral amines through the self-assembly of chiral dyes and boronic acids, providing a rapid optical response. bath.ac.uk Another innovative approach combines a fluorescent indicator displacement assay for concentration with a circular dichroism (CD) active complex for determining enantiomeric excess, allowing for the analysis of hundreds of samples in minutes. nih.gov
Beyond HTS, direct mass spectrometry (MS) techniques are emerging as powerful tools for chiral analysis without the need for chromatographic separation. jiangnan.edu.cnacs.org Methods involving chemical derivatization, the kinetic method, and ion mobility-mass spectrometry (IM-MS) are being developed to discriminate between enantiomers directly. acs.org The continued advancement of these and other techniques, such as novel chiral stationary phases for HPLC and capillary electrophoresis, will be essential for the detailed characterization of this compound and its future analogs. jiangnan.edu.cnmdpi.comnih.gov
Table 3: Emerging Analytical Techniques for Chiral Amine Characterization
| Technique | Principle | Application |
|---|---|---|
| Fluorescence-Based HTS | Differential fluorescence of diastereomeric complexes. | Rapid screening of enantiomeric excess in combinatorial libraries and reaction optimization. bath.ac.uknih.gov |
| Circular Dichroism (CD) Spectroscopy | Formation of CD-active complexes with distinct spectral properties for each enantiomer. | High-throughput determination of enantiomeric excess. nih.gov |
| Direct Mass Spectrometry (MS) | Enantiomer discrimination via derivatization, kinetic methods, or ion mobility. | Rapid chiral analysis without chromatographic separation, suitable for small sample volumes. jiangnan.edu.cnacs.orgamericanlaboratory.com |
Expansion of the Chemical Space through Novel Derivatization Strategies
To fully explore the potential of this compound, it is crucial to expand its chemical space through systematic and innovative derivatization. This involves modifying the core scaffold to generate a library of analogs with diverse physicochemical and pharmacological properties. Such strategies are fundamental to identifying molecules with improved activity, selectivity, or other desirable characteristics. csmres.co.uk
Derivatization can be targeted at several key positions on the molecule:
The Pyrrolidine Ring: Introduction of substituents at the 2, 4, or 5-positions can modulate the conformation and steric profile of the molecule. Methods for the synthesis of functionalized pyrrolidines can be employed to create these analogs. nih.govrsc.orgrsc.org
The Methanamine Group: The primary amine serves as a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and sulfonylation, to introduce new functional groups.
The 3,4-Difluorophenyl Moiety: The fluorine atoms can be replaced or supplemented with other substituents to alter the electronic properties and metabolic stability of the aromatic ring.
The goal of these strategies is to explore new regions of "bioactive chemical space" that are not accessible through simple modifications of known compounds. nih.gov By combining fragments from natural products or other bioactive molecules with the core scaffold, "pseudo-natural products" with novel properties can be generated. nih.gov
Table 4: Potential Derivatization Strategies
| Modification Site | Reaction Type | Potential New Functional Groups |
|---|---|---|
| Pyrrolidine Ring | Alkylation, Cycloaddition | Alkyl, aryl, hydroxyl, carbonyl groups. |
| Methanamine Nitrogen | Acylation, Reductive Amination, Sulfonylation | Amides, secondary/tertiary amines, sulfonamides. |
Design Principles for Next-Generation Analog Discovery in Academic Research
The discovery of next-generation analogs of this compound in an academic setting will be driven by a set of rational design principles that integrate computational and synthetic approaches. The aim is to move beyond incremental modifications and toward the creation of truly novel molecules with significantly enhanced properties.
A key principle is structure-based de novo design , which utilizes computational tools to design novel inhibitors or modulators based on the three-dimensional structure of a biological target. acs.org This approach can identify novel core fragments and substitution patterns that are not present in existing compounds. acs.org For instance, if this compound is a kinase inhibitor, design strategies could focus on targeting the ATP binding pocket, allosteric sites, or inactive conformations of the kinase to achieve higher selectivity and potency. cuni.czeurekaselect.comresearchgate.net
Another important principle is the exploration of bioactive and commercial chemical space . By analyzing large databases of known bioactive compounds and commercially available molecules, researchers can identify "analog series-based scaffolds" that are shared between these spaces. nih.govacs.org This allows for the generation of target hypotheses for unexplored commercial compounds that share a core scaffold with known active molecules, providing a rational basis for compound acquisition and testing. nih.gov
Finally, diversity-oriented synthesis (DOS) aims to create libraries of compounds with a high degree of structural diversity, covering new areas of chemical space. csmres.co.uk This approach emphasizes scaffold diversity and stereochemical complexity, increasing the probability of discovering hits against novel biological targets. csmres.co.uk
Table 5: Guiding Principles for Analog Design
| Design Principle | Approach | Goal |
|---|---|---|
| Structure-Based De Novo Design | In silico screening, fragment docking, and computational expansion of core fragments. | To create novel molecules with optimized binding to a specific biological target. acs.orgnih.gov |
| Target Hypothesis Generation | Analysis of shared scaffolds between bioactive and commercial compound databases. | To rationally select and test commercially available analogs of active compounds. nih.govacs.org |
| Diversity-Oriented Synthesis (DOS) | Deliberate synthesis of structurally diverse libraries with varied scaffolds and stereochemistry. | To explore new regions of bioactive chemical space and increase chances of finding novel hits. csmres.co.uk |
Q & A
Q. What are the recommended synthetic routes for [1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine?
- Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrrolidine ring via cyclization of a primary amine with a dihalide or carbonyl compound.
- Step 2: Introduction of the 3,4-difluorophenyl group via Suzuki-Miyaura cross-coupling (using Pd catalysts) or nucleophilic aromatic substitution .
- Step 3: Final functionalization of the methanamine group through reductive amination or protection/deprotection strategies .
Key reaction parameters include controlled temperatures (0–90°C), anhydrous solvents (THF, toluene), and purification via column chromatography .
Q. How is this compound characterized in research settings?
- Methodological Answer: Characterization relies on:
- NMR Spectroscopy: H and C NMR to confirm regiochemistry and fluorine substitution patterns (e.g., splitting from adjacent fluorines) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography: Optional for resolving stereochemical ambiguities in crystalline derivatives .
Q. What are the known biological targets or activities associated with this compound?
- Methodological Answer: Preliminary studies on structurally related fluorophenyl-pyrrolidine derivatives suggest:
- Receptor Binding: Potential affinity for serotonin or dopamine receptors due to the amine moiety .
- Antiviral Activity: Fluorine substituents may enhance interactions with viral protease active sites (observed in analogues with IC values <10 μM) .
- In Vitro Assays: Standard protocols include cell viability (MTT assay) and enzyme inhibition studies (e.g., fluorescence-based kinetics) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodological Answer:
- Variable Substituents: Modify the fluorophenyl group (e.g., mono- vs. di-fluorination) or pyrrolidine ring (e.g., methylsulfonyl or hydroxyl substituents) to assess impact on target binding .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .
- Activity Cliffs: Compare IC values of analogues to identify non-linear SAR trends, which may indicate allosteric effects .
Q. How can contradictory data on biological activity be resolved in the literature?
- Methodological Answer:
- Assay Validation: Replicate experiments using standardized protocols (e.g., FDA-approved cell lines or enzyme sources) to rule out variability .
- Orthogonal Assays: Confirm activity via complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Purity Analysis: Use HPLC-UV/ELSD to verify compound integrity (>95% purity), as impurities can skew results .
Q. What computational modeling approaches are suitable for predicting this compound’s pharmacokinetics?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to predict binding modes to targets like GPCRs or kinases (e.g., docking scores < -7 kcal/mol indicate strong affinity) .
- ADMET Prediction: Tools like SwissADME estimate logP (optimal range: 2–3), metabolic stability (CYP450 inhibition), and blood-brain barrier permeability .
- Molecular Dynamics (MD): Run 100-ns MD simulations (GROMACS) to assess conformational stability in aqueous or membrane environments .
Q. What role does fluorine substitution play in enhancing this compound’s bioactivity?
- Methodological Answer:
- Electron Effects: Fluorine’s electronegativity increases the compound’s dipole moment, improving interactions with polar binding pockets .
- Metabolic Stability: C-F bonds resist oxidative degradation, prolonging half-life (e.g., t > 4 hours in liver microsomes) .
- Lipophilicity: Fluorine atoms fine-tune logP values to balance solubility and membrane permeability .
Q. How can researchers resolve conflicting NMR spectral data for this compound?
- Methodological Answer:
- Stereochemical Analysis: Use 2D NMR (e.g., NOESY) to confirm spatial proximity of protons in the pyrrolidine ring .
- Solvent Effects: Re-run experiments in deuterated DMSO or CDCl to assess peak splitting variations .
- Dynamic Processes: Variable-temperature NMR can detect ring-flipping or amine inversion that may obscure signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
